
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with N,N-dimethylamine functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The N,N-dimethylamine group can be introduced via reductive amination or alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the substituent groups, leading to partially or fully reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications may explore its use as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butoxy and cyclopropoxy groups may enhance its binding affinity and specificity. The N,N-dimethylamine functionality can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxy-4-methoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-ethoxy-N,N-dimethylpyridin-3-amine
- 2-Tert-butoxy-4-propoxy-N,N-dimethylpyridin-3-amine
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different alkoxy groups.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13-12(16(4)5)11(8-9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
Clé InChI |
DGTOFXSBDDDKKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=CC(=C1N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


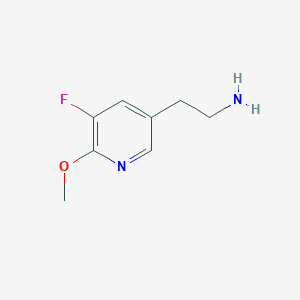


![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)
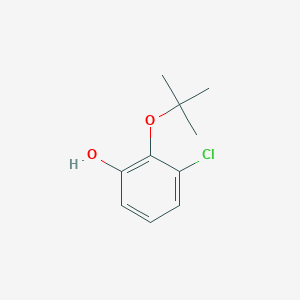
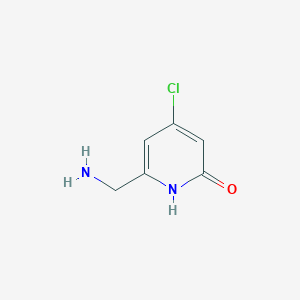
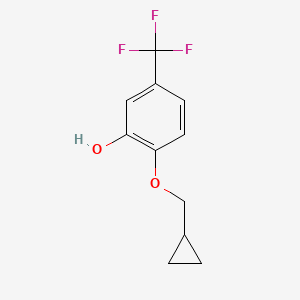

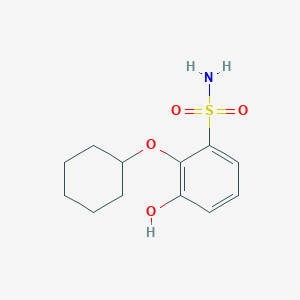
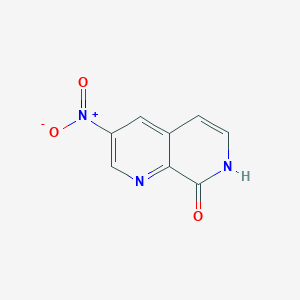
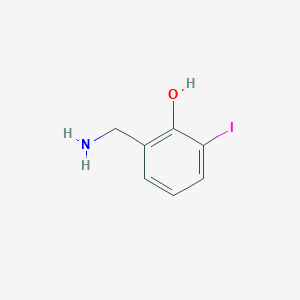

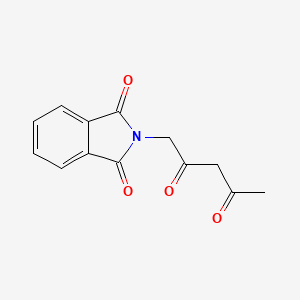
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
